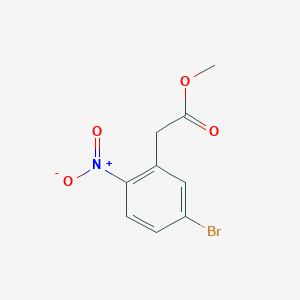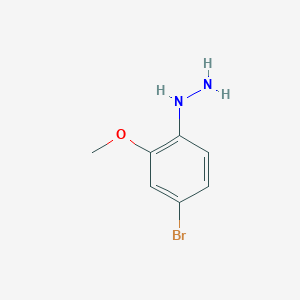![molecular formula C14H10O3 B1503888 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde CAS No. 1181320-63-7](/img/structure/B1503888.png)
3-(Benzo[1,3]dioxol-5-yl)benzaldehyde
Descripción general
Descripción
3-(Benzo[1,3]dioxol-5-yl)benzaldehyde is an organic compound characterized by a benzaldehyde group attached to a benzo[1,3]dioxole ring
Synthetic Routes and Reaction Conditions:
Benzoin Condensation: This method involves the condensation of benzaldehyde with benzo[1,3]dioxole in the presence of a base catalyst.
Friedel-Crafts Acylation: The reaction of benzo[1,3]dioxole with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to synthesize this compound from appropriate halides and boronic acids.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the benzaldehyde group to carboxylic acids.
Reduction: Reduction reactions can reduce the aldehyde group to a primary alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation with bromine (Br₂) or nitration with nitric acid (HNO₃).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-(Benzo[1,3]dioxol-5-yl)benzaldehyde is utilized in various scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Employed in the synthesis of dyes, fragrances, and other fine chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzyme active sites or receptor sites, modulating biological processes. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparación Con Compuestos Similares
3-(Benzo[d][1,3]dioxol-5-yl)propionic acid
3-(Benzo[d][1,3]dioxol-5-yl)acetic acid
3-(Benzo[d][1,3]dioxol-5-yl)benzyl alcohol
Uniqueness: 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its carboxylic acid or alcohol counterparts. This allows for diverse chemical transformations and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-2-1-3-11(6-10)12-4-5-13-14(7-12)17-9-16-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTAXVKZXVZADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679317 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181320-63-7 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(2-Pyridinyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1503839.png)






